molecular formula C10H13N5O B7886209 2-(5-amino-3-methylpyrazol-1-yl)-5,6-dimethyl-1H-pyrimidin-4-one

2-(5-amino-3-methylpyrazol-1-yl)-5,6-dimethyl-1H-pyrimidin-4-one

Cat. No.: B7886209
M. Wt: 219.24 g/mol
InChI Key: BOUOWBPSCZVOLB-UHFFFAOYSA-N
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Description

The compound identified by the Chemical Abstracts Service (CAS) number 2-(5-amino-3-methylpyrazol-1-yl)-5,6-dimethyl-1H-pyrimidin-4-one is a chemical entity with significant interest in various scientific fields. This compound has unique properties that make it valuable for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-amino-3-methylpyrazol-1-yl)-5,6-dimethyl-1H-pyrimidin-4-one involves specific chemical reactions and conditions. The detailed synthetic routes and reaction conditions are typically proprietary and may vary depending on the desired purity and yield. Generally, the synthesis involves multiple steps, including the preparation of intermediate compounds, followed by their transformation into the final product through controlled chemical reactions.

Industrial Production Methods

Industrial production of this compound is carried out using large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process involves the use of advanced techniques such as continuous flow reactors, automated control systems, and stringent quality control measures to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

2-(5-amino-3-methylpyrazol-1-yl)-5,6-dimethyl-1H-pyrimidin-4-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve the desired transformation efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.

Scientific Research Applications

2-(5-amino-3-methylpyrazol-1-yl)-5,6-dimethyl-1H-pyrimidin-4-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis and chemical reactions.

    Biology: Employed in biochemical assays and studies to understand biological processes.

    Medicine: Investigated for its potential therapeutic properties and used in drug development.

    Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(5-amino-3-methylpyrazol-1-yl)-5,6-dimethyl-1H-pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(5-amino-3-methylpyrazol-1-yl)-5,6-dimethyl-1H-pyrimidin-4-one include other chemical entities with comparable structures and properties. Some of these compounds are:

  • CID 2632
  • CID 6540461
  • CID 5362065
  • CID 5479530

Uniqueness

This compound is unique due to its specific chemical structure and properties, which differentiate it from other similar compounds

Properties

IUPAC Name

2-(5-amino-3-methylpyrazol-1-yl)-5,6-dimethyl-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O/c1-5-4-8(11)15(14-5)10-12-7(3)6(2)9(16)13-10/h4H,11H2,1-3H3,(H,12,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOUOWBPSCZVOLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N)C2=NC(=O)C(=C(N2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(C(=C1)N)C2=NC(=O)C(=C(N2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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